molecular formula C22H15ClN2O4S B15038868 methyl 4-{5-[(E)-{2-[(2-chlorophenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene}methyl]furan-2-yl}benzoate

methyl 4-{5-[(E)-{2-[(2-chlorophenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene}methyl]furan-2-yl}benzoate

Cat. No.: B15038868
M. Wt: 438.9 g/mol
InChI Key: MHQVCTXHXIKVRG-XDHOZWIPSA-N
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Description

Methyl 4-{5-[(E)-{2-[(2-chlorophenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene}methyl]furan-2-yl}benzoate is a complex organic compound that features a combination of aromatic rings, a thiazole ring, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{5-[(E)-{2-[(2-chlorophenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene}methyl]furan-2-yl}benzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, followed by the introduction of the furan ring and the benzoate group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{5-[(E)-{2-[(2-chlorophenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene}methyl]furan-2-yl}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new substituents to the aromatic rings.

Scientific Research Applications

Methyl 4-{5-[(E)-{2-[(2-chlorophenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene}methyl]furan-2-yl}benzoate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and potential therapeutic effects.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of methyl 4-{5-[(E)-{2-[(2-chlorophenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene}methyl]furan-2-yl}benzoate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, depending on the specific targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole and furan derivatives, such as:

    Thiazole-based compounds: Known for their diverse biological activities, including antimicrobial and anticancer properties.

    Furan-based compounds: Often used in the synthesis of pharmaceuticals and materials due to their unique chemical properties.

Uniqueness

Methyl 4-{5-[(E)-{2-[(2-chlorophenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene}methyl]furan-2-yl}benzoate is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H15ClN2O4S

Molecular Weight

438.9 g/mol

IUPAC Name

methyl 4-[5-[(E)-[2-(2-chlorophenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]benzoate

InChI

InChI=1S/C22H15ClN2O4S/c1-28-21(27)14-8-6-13(7-9-14)18-11-10-15(29-18)12-19-20(26)25-22(30-19)24-17-5-3-2-4-16(17)23/h2-12H,1H3,(H,24,25,26)/b19-12+

InChI Key

MHQVCTXHXIKVRG-XDHOZWIPSA-N

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C/3\C(=O)NC(=NC4=CC=CC=C4Cl)S3

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)NC(=NC4=CC=CC=C4Cl)S3

Origin of Product

United States

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